5-Hydroxyquinoxaline-2,3(1H,4H)-dione
Overview
Description
5-Hydroxyquinoxaline-2,3(1H,4H)-dione, also known as 5-HQXD, is an organic compound with a variety of applications in scientific research. It is a potent inhibitor of many enzymes, including cytochrome P450, and has been used in the synthesis of various small molecules. 5-HQXD has been studied for its potential use in drug discovery and development, as well as its potential as a therapeutic agent.
Scientific Research Applications
D-Amino Acid Oxidase Inhibition and Analgesic Effects : 5-azaquinoxaline-2,3-dione derivatives, closely related to 5-Hydroxyquinoxaline-2,3(1H,4H)-dione, have been synthesized and evaluated for their inhibitory activities on d-amino acid oxidase (DAAO). The potent in vitro activities of these derivatives suggest a significant enhancement in binding affinity. A specific compound, 8-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, showed promising analgesic effects in rodent models, suggesting potential applications in chronic pain and morphine analgesic tolerance treatments (Xie et al., 2016).
Neuronal Excitation in the Hippocampal-Septal Pathway : Research on the role of 5-hydroxytryptamine (5-HT) in neuronal excitation, using a compound closely related to 5-Hydroxyquinoxaline-2,3(1H,4H)-dione, demonstrated that 5-HT facilitates the propagation of optical signals in the hippocampal-septal pathway. This finding indicates potential applications in understanding and modulating neuronal pathways and synaptic transmission (Hasuo & Akasu, 2001).
Synthesis of Antiproliferative Compounds : A series of 5-hydroxy-1,4-naphthoquinone analogues was synthesized and evaluated for their antiproliferative activity against human solid tumor cell lines. Some of these analogues displayed potent antiproliferative agents, providing insight into the correlation between structural properties of 5-hydroxynaphthoquinones and their antiproliferative activity, which could be relevant for the development of new anticancer drugs (Bonifazi et al., 2010).
AMPA Receptor Antagonism : Compounds related to 5-Hydroxyquinoxaline-2,3(1H,4H)-dione, specifically 5-aminomethylquinoxaline-2,3-diones, have been identified as potent and selective AMPA antagonists. These compounds display protective effects in models of electroshock-induced convulsion, suggesting their potential use in neurological disorders (Auberson et al., 1998).
Inhibitory Activity on HIV-1 Integrase and Reverse Transcriptase Ribonuclease H Domain : The compound 2-Hydroxyisoquinoline-1,3(2H,4H)-dione, closely related to 5-Hydroxyquinoxaline-2,3(1H,4H)-dione, has shown inhibitory activity on HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase. This suggests potential applications in the treatment of HIV (Billamboz et al., 2011).
properties
IUPAC Name |
5-hydroxy-1,4-dihydroquinoxaline-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-5-3-1-2-4-6(5)10-8(13)7(12)9-4/h1-3,11H,(H,9,12)(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUUIIXSWNBTBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NC(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00669212 | |
Record name | 5-Hydroxy-1,4-dihydroquinoxaline-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00669212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxyquinoxaline-2,3(1H,4H)-dione | |
CAS RN |
862270-94-8 | |
Record name | 5-Hydroxy-1,4-dihydroquinoxaline-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00669212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dihydro-5-hydroxy-2,3-Quinoxalinedione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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